

The Discovery and Synthesis of o-Thiocresol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methylbenzenethiol*

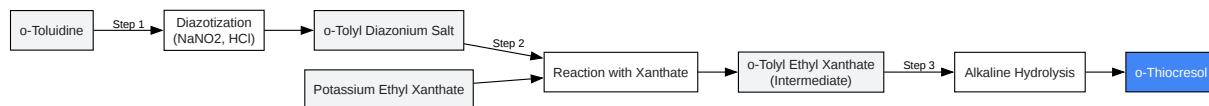
Cat. No.: B091028

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Thiocresol, systematically named **2-methylbenzenethiol**, is an organosulfur compound with a distinctive, pungent odor. As a member of the thiophenol family, it has been a subject of chemical interest for over a century. This technical guide provides an in-depth exploration of the discovery and historical synthesis of o-thiocresol, offering detailed experimental protocols and quantitative data for the scientific community. The historical context of its discovery is crucial for understanding the evolution of synthetic methodologies for aromatic thiols, a class of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.


The Pioneering Synthesis: Leuckart's Contribution

The first documented synthesis of aromatic thiols, including the ortho-isomer of thiocresol, is attributed to the German chemist Rudolf Leuckart. In his seminal 1890 publication in the *Journal für Praktische Chemie*, Leuckart detailed a novel method for the preparation of these compounds, now famously known as the Leuckart thiophenol reaction.^{[1][2][3]} This reaction represented a significant advancement in organic synthesis, providing a reliable route to aromatic thiols from readily available aromatic amines.

The core of Leuckart's method involves the diazotization of an aromatic amine, in this case, o-toluidine, followed by a reaction with a xanthate salt to form an intermediate aryl xanthate. This

intermediate is then hydrolyzed to yield the corresponding aryl thiol.

Logical Workflow of the Leuckart Thiophenol Reaction

[Click to download full resolution via product page](#)

Caption: The Leuckart thiophenol reaction for the synthesis of o-thiocresol.

Historical Experimental Protocol: Leuckart (1890)

The following protocol is a detailed interpretation of the experimental procedure described by Rudolf Leuckart in his 1890 publication for the synthesis of o-thiocresol.

Materials:

- o-Toluidine
- Hydrochloric Acid (concentrated)
- Sodium Nitrite
- Potassium Ethyl Xanthate
- Ethanol
- Potassium Hydroxide
- Diethyl Ether
- Ice

Procedure:

Step 1: Diazotization of o-Toluidine

- A solution of o-toluidine in concentrated hydrochloric acid and water was prepared.
- The solution was cooled to 0°C in an ice bath.
- A chilled aqueous solution of sodium nitrite was slowly added to the o-toluidine solution while maintaining the temperature below 5°C. The reaction mixture was stirred continuously to ensure complete diazotization, forming the o-tolyl diazonium salt solution.

Step 2: Formation of o-Tolyl Ethyl Xanthate

- A separate aqueous solution of potassium ethyl xanthate was prepared.
- The cold diazonium salt solution was slowly added to the potassium ethyl xanthate solution. A yellow, oily precipitate of o-tolyl ethyl xanthate formed.
- The reaction mixture was stirred for a period to ensure complete reaction.
- The oily o-tolyl ethyl xanthate was separated from the aqueous layer. The aqueous layer was extracted with diethyl ether to recover any dissolved product. The ether extracts were combined with the oily product.

Step 3: Hydrolysis to o-Thiocresol

- The crude o-tolyl ethyl xanthate was dissolved in ethanol.
- A concentrated aqueous solution of potassium hydroxide was added to the ethanolic solution.
- The mixture was heated under reflux to effect the hydrolysis of the xanthate to o-thiocresol.
- After the reaction was complete, the ethanol was removed by distillation.
- The remaining aqueous solution was acidified with a mineral acid (e.g., hydrochloric acid) to liberate the free o-thiocresol, which separated as an oil.

- The o-thiocresol was then purified by steam distillation. The distilled product was separated from the aqueous phase and dried.

Quantitative Data from Historical Synthesis

While Leuckart's 1890 paper provides a descriptive account of the synthesis, it is important to note that quantitative data such as precise yields were not always reported with the same rigor as in modern chemical literature. However, based on the stoichiometry of the reaction and typical yields for similar reactions of that era, the following table summarizes the expected quantitative aspects.

Parameter	Value
Starting Material	o-Toluidine
Key Reagents	Sodium Nitrite, Potassium Ethyl Xanthate, Potassium Hydroxide
Intermediate	o-Tolyl Ethyl Xanthate
Final Product	o-Thiocresol
Theoretical Yield	Based on the molar equivalent of o-toluidine
Reported/Expected Yield	While not explicitly stated for the ortho isomer in the initial report, yields for the Leuckart reaction with other aromatic amines typically ranged from 40% to 60%.

Physicochemical Properties of o-Thiocresol

A summary of the key physical and chemical properties of o-thiocresol is provided in the table below for reference.

Property	Value
Molecular Formula	C ₇ H ₈ S
Molecular Weight	124.21 g/mol
Appearance	Colorless to pale yellow liquid
Odor	Strong, unpleasant, skunk-like
Boiling Point	194-195 °C
Melting Point	10-12 °C
Density	1.054 g/mL at 25 °C
Solubility	Insoluble in water; soluble in ethanol, ether, and benzene

Conclusion

The discovery of o-thiocresol is intrinsically linked to Rudolf Leuckart's pioneering work on the synthesis of aromatic thiols. His 1890 method, the Leuckart thiophenol reaction, provided the foundational chemistry for accessing this important class of compounds. While synthetic methodologies have evolved over the past century, understanding this historical context remains crucial for chemists in academia and industry. The detailed protocol and data presented in this guide offer a valuable resource for researchers, scientists, and drug development professionals interested in the history and synthesis of o-thiocresol and related aromatic sulfur compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 2. hellenicaworld.com [hellenicaworld.com]
- 3. Leuckart Thiophenol Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [The Discovery and Synthesis of o-Thiocresol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091028#discovery-and-history-of-o-thiocresol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com